molecular formula C19H23NO3 B3940143 N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide

Cat. No. B3940143
M. Wt: 313.4 g/mol
InChI Key: NTLRUNALCINTHS-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide, also known as EHT 1864, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the Rho family of GTPases, which play a crucial role in cellular signaling pathways.

Mechanism of Action

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 selectively inhibits the Rho family of GTPases, which play a crucial role in cellular signaling pathways. Rho GTPases regulate actin cytoskeleton dynamics, cell adhesion, and cell migration. By inhibiting Rho GTPases, N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 can modulate these cellular processes and impact disease progression.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce cell migration and invasion in cancer cells, decrease inflammation in cardiovascular disease, and improve cognitive function in neurological disorders. Additionally, N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 has several advantages for lab experiments, including its selectivity for Rho GTPases and its ability to modulate cellular processes. However, there are also limitations to using N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 in lab experiments. For example, its effects may be cell type-specific, and it may have off-target effects on other signaling pathways.

Future Directions

There are several future directions for research on N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. Additionally, further studies are needed to better understand the mechanisms of action of N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 and its effects on different cell types. Finally, there is a need for the development of more selective inhibitors of Rho GTPases, which may have improved therapeutic efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 is a promising compound that has been extensively studied for its potential therapeutic applications. Its selectivity for Rho GTPases and ability to modulate cellular processes make it an attractive target for drug development. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.

Scientific Research Applications

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide 1864 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. It has been shown to inhibit the migration and invasion of cancer cells, reduce inflammation in cardiovascular disease, and improve cognitive function in neurological disorders.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-N-ethyl-4-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-20(13-17-7-5-6-8-18(17)23-4-2)19(22)16-11-9-15(14-21)10-12-16/h5-12,21H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLRUNALCINTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OCC)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-N-ethyl-4-(hydroxymethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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